molecular formula C13H18BrNO B4872504 2-BROMO-N-(3,3-DIMETHYL-2-BUTANYL)BENZAMIDE

2-BROMO-N-(3,3-DIMETHYL-2-BUTANYL)BENZAMIDE

Cat. No.: B4872504
M. Wt: 284.19 g/mol
InChI Key: RXIVZCRDKXBHMF-UHFFFAOYSA-N
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Description

2-BROMO-N-(3,3-DIMETHYL-2-BUTANYL)BENZAMIDE is an organic compound with the molecular formula C15H20BrNO It is a derivative of benzamide, where the benzamide core is substituted with a bromo group at the second position and an N-(3,3-dimethyl-2-butanyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-(3,3-DIMETHYL-2-BUTANYL)BENZAMIDE typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination to introduce a bromo group at the second position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Amidation: The brominated benzamide is then reacted with 3,3-dimethyl-2-butylamine under appropriate conditions to form the desired product. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-(3,3-DIMETHYL-2-BUTANYL)BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can introduce functional groups such as hydroxyl or carbonyl groups, while reduction can remove the bromo group or reduce the amide to an amine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-substituted benzamide, while oxidation can produce a benzoyl derivative.

Scientific Research Applications

2-BROMO-N-(3,3-DIMETHYL-2-BUTANYL)BENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions. Its structure allows it to interact with biological macromolecules, making it useful in biochemical assays.

    Medicine: Potential applications in drug discovery and development, particularly as a lead compound for designing new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-BROMO-N-(3,3-DIMETHYL-2-BUTANYL)BENZAMIDE depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromo and amide groups can form interactions with amino acid residues in proteins, affecting their function. The exact pathways involved would require detailed studies using techniques such as molecular docking or crystallography.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-N-METHYLBENZAMIDE: Similar structure but with a methyl group instead of the 3,3-dimethyl-2-butanyl group.

    2-BROMOBENZAMIDE: Lacks the N-substituent, making it less bulky and potentially less reactive.

    N-(3,4-DIMETHYLPHENYL) 2-BROMOBENZAMIDE: Contains a different N-substituent, which may alter its reactivity and applications.

Uniqueness

2-BROMO-N-(3,3-DIMETHYL-2-BUTANYL)BENZAMIDE is unique due to the presence of the bulky 3,3-dimethyl-2-butanyl group, which can influence its steric and electronic properties

Properties

IUPAC Name

2-bromo-N-(3,3-dimethylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-9(13(2,3)4)15-12(16)10-7-5-6-8-11(10)14/h5-9H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIVZCRDKXBHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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